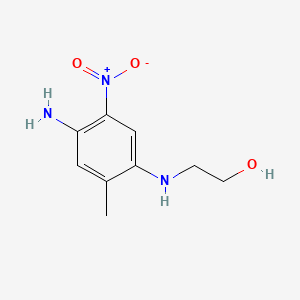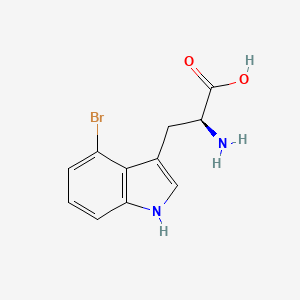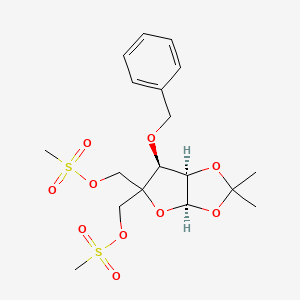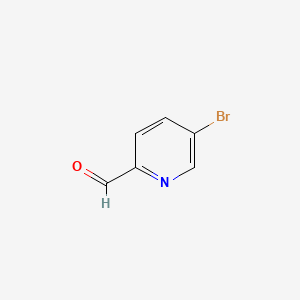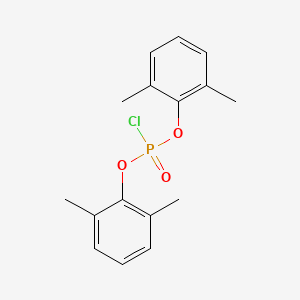
Bis(2,6-dimethylphenyl) Chlorophosphate
Descripción general
Descripción
Bis(2,6-dimethylphenyl) Chlorophosphate is a chemical compound with the molecular formula C16H18ClO3P . It is also known by other names such as Bis(2,6-dimethylphenyl)phosphoryl Chloride and Chlorophosphoric Acid Bis(2,6-dimethylphenyl) Ester .
Molecular Structure Analysis
The molecular structure of Bis(2,6-dimethylphenyl) Chlorophosphate is characterized by a distorted tetrahedral geometry around the phosphorus atom . The compound has a molecular weight of 324.74 g/mol . The InChIKey, a unique identifier for the compound, is WXCXJSOCIOHPLT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Bis(2,6-dimethylphenyl) Chlorophosphate is a solid at 20 degrees Celsius . It has a melting point range of 50.0 to 54.0 degrees Celsius . The compound is sensitive to moisture . It has a computed XLogP3-AA value of 5.3, indicating its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Kinetics and Mechanism of Anilinolysis
Bis(2,6-dimethylphenyl) Chlorophosphate has been used in the study of the kinetics and mechanism of anilinolysis . This research was conducted in Dimethyl Sulfoxide (DMSO) at 55.0 ± 0.1 oC . The study aimed to gain further information into the substituent effects, steric effects, and deuterium kinetic isotope effects (DKIEs) on the reactivity and anilinolysis mechanism .
Kinetics and Mechanism of Pyridinolysis
Another application of Bis(2,6-dimethylphenyl) Chlorophosphate is in the study of the kinetics and mechanism of pyridinolysis . This research was conducted in Acetonitrile (MeCN) at 65.0 ± 0.1 oC . The study aimed to gain further information into the reactivity and mechanism depending on .
Safety and Hazards
Bis(2,6-dimethylphenyl) Chlorophosphate is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up area .
Mecanismo De Acción
Mode of Action
Bis(2,6-dimethylphenyl) Chlorophosphate is involved in phosphoryl transfer reactions and anilinolysis . The compound interacts with its targets through nucleophilic substitution reactions
Biochemical Pathways
Given its involvement in phosphoryl transfer reactions and anilinolysis , it can be inferred that it may influence pathways involving these biochemical processes.
Result of Action
Given its involvement in phosphoryl transfer reactions and anilinolysis , it can be inferred that it may have effects related to these biochemical processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(2,6-dimethylphenyl) Chlorophosphate. For instance, the compound is sensitive to moisture and should be stored under inert gas
Propiedades
IUPAC Name |
2-[chloro-(2,6-dimethylphenoxy)phosphoryl]oxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClO3P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXJSOCIOHPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432902 | |
| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,6-dimethylphenyl) Chlorophosphate | |
CAS RN |
81639-99-8 | |
| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

